molecular formula C14H22ClNO2 B13418058 N,O-Didesmethyltramadol Hydrochloride CAS No. 333338-16-2

N,O-Didesmethyltramadol Hydrochloride

Cat. No.: B13418058
CAS No.: 333338-16-2
M. Wt: 271.78 g/mol
InChI Key: SEBJHQKEHXABPM-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Key Metabolite in Pharmaceutical Science

N,O-Didesmethyltramadol, also known as M5, is a recognized active metabolite of tramadol (B15222). wikipedia.org In the field of pharmaceutical science, the study of drug metabolites is crucial for understanding the complete pharmacological profile of a parent drug. Metabolites can contribute to the therapeutic effects, and in some cases, the adverse effects of the administered compound. N,O-Didesmethyltramadol is a product of phase I metabolism in the liver, involving cytochrome P450 (CYP) enzymes. clinpgx.org Specifically, it is formed through two main metabolic pathways: the N-demethylation of O-desmethyltramadol (M1) and the O-demethylation of N-desmethyltramadol (M2). clinpgx.org The enzymes CYP2B6 and CYP3A4 are primarily responsible for the conversion of M1 to M5, while CYP2D6 is involved in the transformation of M2 to M5. researchgate.net

Historical Perspective of its Identification in Biotransformation Research

The elucidation of tramadol's metabolic pathways, including the identification of N,O-Didesmethyltramadol, has been a progressive endeavor in biotransformation research. Early studies on tramadol, which was first synthesized in the 1960s and introduced clinically in the 1970s, focused on its primary metabolites, particularly O-desmethyltramadol (M1), due to its significant contribution to the drug's analgesic effect.

Subsequent, more detailed investigations into the extensive metabolism of tramadol led to the characterization of its secondary metabolites. A pivotal study by Gillen et al. in 2000 not only quantified the affinity of tramadol and its main metabolites for the human mu-opioid receptor but also included N,O-Didesmethyltramadol (M5) in its analysis, solidifying its identity as a notable, pharmacologically active metabolite. nih.gov Research by Subrahmanyam et al. in 2001 further clarified the specific cytochrome P-450 isoforms responsible for the formation of tramadol's various metabolites, including the pathways leading to N,O-Didesmethyltramadol.

Significance in Pharmacological and Metabolic Research Paradigms

Research into N,O-Didesmethyltramadol also provides a model for investigating the complexities of drug-drug interactions and pharmacogenomics. The involvement of multiple CYP enzymes (CYP2D6, CYP3A4, and CYP2B6) in its formation highlights the potential for altered tramadol metabolism in individuals with genetic variations in these enzymes or those taking concomitant medications that inhibit or induce these enzymes. clinpgx.org

A key area of research for N,O-Didesmethyltramadol has been the determination of its binding affinity for the mu-opioid receptor, which is crucial for its opioid-mediated effects. The following table summarizes the findings from a seminal study that characterized the affinity of tramadol and its metabolites at the cloned human mu-opioid receptor.

CompoundBinding Affinity (Ki) in nM
(+/-)-Tramadol2400
(+)-M1 ((+)-O-Desmethyltramadol)3.4
(-)-M1 ((-)-O-Desmethyltramadol)240
(+/-)-M2 ((+/-)-N-Desmethyltramadol)>10000
(+/-)-M5 ((+/-)-N,O-Didesmethyltramadol)100

The data clearly indicates that while N,O-Didesmethyltramadol has a significantly higher affinity for the mu-opioid receptor than tramadol itself, it is considerably less potent than the primary active metabolite, (+)-O-desmethyltramadol. nih.gov This underscores its role as a secondary, yet pharmacologically active, contributor to the effects of tramadol.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

333338-16-2

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1

InChI Key

SEBJHQKEHXABPM-OJMBIDBESA-N

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl

Origin of Product

United States

Biotransformation Pathways and Enzymatic Mechanisms of N,o Didesmethyltramadol Hydrochloride Formation

Primary Metabolic Precursors: O-Desmethyltramadol and N-Desmethyltramadol

The journey to the formation of N,O-Didesmethyltramadol begins with the metabolism of tramadol (B15222) into two primary metabolites: O-Desmethyltramadol (M1) and N-Desmethyltramadol (M2). mdpi.com These precursors are then further metabolized to generate N,O-Didesmethyltramadol (M5). mdpi.comwikipedia.org

Enzymatic O-Demethylation from N-Desmethyltramadol: Role of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP2B6, CYP3A4)

The conversion of N-Desmethyltramadol to N,O-Didesmethyltramadol involves the removal of a methyl group from the oxygen atom (O-demethylation). This reaction is predominantly catalyzed by the CYP2D6 isoform of the Cytochrome P450 enzyme system. While CYP2D6 is the primary enzyme responsible for this metabolic step, other isoforms such as CYP2B6 and CYP3A4 may also contribute, although to a lesser extent. mdpi.com The activity of these enzymes can be influenced by genetic polymorphisms, leading to variations in the rate of metabolism among individuals. nih.govnih.gov For instance, individuals classified as CYP2D6 poor metabolizers exhibit significantly lower concentrations of O-demethylated metabolites, including N,O-Didesmethyltramadol. nih.govnih.govresearchgate.net

Enzymatic N-Demethylation from O-Desmethyltramadol: Role of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP2B6, CYP3A4)

Conversely, N,O-Didesmethyltramadol can also be formed from O-Desmethyltramadol through the removal of a methyl group from the nitrogen atom (N-demethylation). The primary enzymes implicated in this N-demethylation pathway are CYP3A4 and CYP2B6. mdpi.comwikipedia.org CYP2D6 also plays a role in the metabolism of O-Desmethyltramadol to N,O-Didesmethyltramadol. The involvement of multiple CYP isoforms highlights the complexity of tramadol metabolism and the potential for drug-drug interactions.

Phase I Metabolic Pathways Leading to N,O-Didesmethyltramadol Hydrochloridemdpi.comnih.gov

Phase I metabolism encompasses reactions that introduce or expose functional groups on a substrate, typically making it more polar. The formation of N,O-Didesmethyltramadol from its precursors is a classic example of Phase I metabolism.

Desmethylation Reactions: Molecular Mechanisms and Enzymologymdpi.comhmdb.canih.govresearchgate.nethmdb.ca

Desmethylation is a type of oxidation reaction catalyzed by Cytochrome P450 enzymes. fiveable.me The enzymatic process involves the activation of molecular oxygen and its subsequent insertion into a C-H bond of the methyl group. This results in an unstable hydroxymethyl intermediate that spontaneously decomposes to yield the demethylated product and formaldehyde. The catalytic cycle of CYP enzymes, involving the transfer of electrons from NADPH-cytochrome P450 reductase, is central to this transformation. The substrate specificity of the different CYP isoforms determines their relative contributions to the O- and N-demethylation of tramadol's primary metabolites.

PrecursorMetabolitePrimary Enzyme(s)Reaction Type
N-DesmethyltramadolN,O-DidesmethyltramadolCYP2D6 O-Demethylation
O-DesmethyltramadolN,O-DidesmethyltramadolCYP3A4, CYP2B6, CYP2D6 mdpi.comwikipedia.orgN-Demethylation

Phase II Metabolic Pathways Involving N,O-Didesmethyltramadol Hydrochloride Conjugation

Following Phase I metabolism, the resulting metabolites, including N,O-Didesmethyltramadol, can undergo Phase II conjugation reactions. fiveable.me These reactions involve the attachment of endogenous molecules to the metabolite, further increasing its water solubility and facilitating its excretion from the body.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs, e.g., UGT1A8, UGT2B7)mdpi.comwikipedia.orgresearchgate.net

The primary Phase II reaction involving N,O-Didesmethyltramadol is glucuronidation. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A8 and UGT2B7 have been identified as key enzymes in the conjugation of tramadol metabolites. mdpi.comresearchgate.nethmdb.ca During glucuronidation, a glucuronic acid moiety is transferred from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of N,O-Didesmethyltramadol, forming a glucuronide conjugate. This conjugate is highly water-soluble and can be readily eliminated in the urine. ovid.com Studies have shown that glucuronidation is a significant pathway for the clearance of tramadol and its metabolites. researchgate.netnih.gov

MetaboliteConjugateEnzyme(s)Reaction Type
N,O-DidesmethyltramadolN,O-Didesmethyltramadol GlucuronideUGT1A8, UGT2B7 mdpi.comresearchgate.nethmdb.caGlucuronidation

Other Conjugative Processes

Following Phase I metabolism, tramadol and its metabolites, including N,O-Didesmethyltramadol, undergo Phase II conjugation reactions to facilitate their excretion from the body. The primary conjugation pathways for tramadol metabolites are glucuronidation and sulfation. nih.govclinpgx.org Extensive research has identified numerous glucuronide and sulfate (B86663) conjugates of tramadol and its phase I metabolites in human urine. nih.gov

Current scientific literature primarily details glucuronidation and sulfation as the main conjugative pathways for tramadol and its metabolites. While a comprehensive study identified 23 metabolites of tramadol, including 12 conjugates (seven glucuronides and five sulfates), there is no significant evidence to suggest the involvement of other conjugative processes, such as acetylation or methylation, in the biotransformation of N,O-Didesmethyltramadol. nih.gov Therefore, it is understood that glucuronidation and sulfation are the exclusive or predominant Phase II reactions for this compound.

Interspecies Differences in this compound Biotransformation Profiles in Research Models

Significant interspecies differences have been observed in the metabolism of tramadol, which consequently affects the biotransformation profile of N,O-Didesmethyltramadol across various research models. These differences are largely attributed to variations in the expression and activity of CYP enzymes.

Studies comparing tramadol metabolism in dogs, cats, and humans have revealed marked differences in the formation of the primary metabolites, M1 and M2, which are the precursors to N,O-Didesmethyltramadol. For instance, the formation of M1 is slower in dogs compared to cats, but surprisingly faster than in humans. nih.govnih.gov Conversely, the formation of M2 is significantly faster in dogs than in both cats and humans. nih.govnih.gov These variations in the initial metabolic steps directly influence the subsequent formation of N,O-Didesmethyltramadol.

In rats, the metabolism of tramadol has also been shown to be stereoselective, a factor that would influence the enantiomeric composition of N,O-Didesmethyltramadol. nih.gov The rat has been suggested as a suitable model for enantioselective studies of tramadol pharmacokinetics due to similarities with human metabolism in terms of the direction and extent of stereoselectivity. nih.gov

A comparative in vitro study on the glucuronidation of O-desmethyltramadol (M1) in microsomes from felines, canines, and common brush-tailed possums demonstrated that canines and possums have a higher capacity for this conjugation reaction than felines. nih.gov This suggests that subsequent metabolism and clearance of M1, and by extension the availability of M1 for conversion to N,O-Didesmethyltramadol, varies across these species.

Research Model Key Biotransformation Characteristics Relevant to N,O-Didesmethyltramadol
Human Formation of M1 is slower compared to dogs but faster than cats. Formation of M2 is slower compared to dogs. nih.govnih.gov
Dog Faster M2 formation compared to humans and cats. Slower M1 formation compared to cats but faster than humans. nih.govnih.gov
Cat Faster M1 formation compared to dogs. Slower M2 formation compared to dogs. nih.govnih.gov
Rat Considered a suitable model for enantioselective studies of tramadol pharmacokinetics, with stereoselective metabolism. nih.gov
Common Brush-tailed Possum Demonstrates efficient glucuronidation of O-desmethyltramadol. nih.gov

Enantioselective Aspects of this compound Biotransformation

Tramadol is administered as a racemic mixture of two enantiomers, (1R,2R)-(+)-tramadol and (1S,2S)-(-)-tramadol. The metabolism of these enantiomers is stereoselective, leading to differences in the plasma concentrations of the enantiomers of its metabolites, including N,O-Didesmethyltramadol. bohrium.com

The formation of the primary metabolites is enantioselective. In humans, the formation of (+)-M1 is favored over (-)-M1. bohrium.com The subsequent N-demethylation of M1 to N,O-Didesmethyltramadol is catalyzed by CYP2B6 and CYP3A4. nih.gov Studies have shown that the disposition of tramadol and its metabolites is enantioselective, and this stereoselectivity can be influenced by the route of administration. bohrium.com

In rats, the metabolism of trans-tramadol (B1585526) and the formation of M1 were found to be stereoselective, with a preference for the metabolism of (-)-trans-tramadol and the formation of (-)-M1. nih.gov This suggests that the downstream formation of N,O-Didesmethyltramadol would also be enantioselective in this species.

A study in a healthy human volunteer who received an oral dose of racemic tramadol showed the disposition of the enantiomers of tramadol, O-desmethyltramadol, N-desmethyltramadol, and N,O-didesmethyltramadol over time. researchgate.net The results indicated that the plasma concentrations of the enantiomers of N,O-didesmethyltramadol can vary, reflecting the stereoselective nature of the preceding metabolic steps. Poor metabolizers for CYP2D6 exhibit markedly different metabolic profiles, with lower concentrations of the O-desmethyltramadol and N,O-didesmethyltramadol enantiomers, particularly the (+)-enantiomers. researchgate.net

Enantiomer-related Aspect Finding
Metabolism of Tramadol Stereoselective, with preferential pathways for (+) and (-) enantiomers. bohrium.com
Formation of M1 (precursor) In humans, formation of (+)-M1 is generally favored. In rats, formation of (-)-M1 is preferred. bohrium.comnih.gov
N,O-Didesmethyltramadol Enantiomers Found as a mixture of (1S,2S)- and (1R,2R)-enantiomers, though they have not been studied individually. wikipedia.org
Influence of CYP2D6 Phenotype Poor metabolizers show lower plasma concentrations of (+)-N,O-didesmethyltramadol. researchgate.net

Molecular Pharmacology and Receptor Interactions of N,o Didesmethyltramadol Hydrochloride

Affinity and Efficacy at Opioid Receptors

The primary mechanism of action for many centrally acting analgesics involves their interaction with opioid receptors. N,O-Didesmethyltramadol has been evaluated for its affinity and activity at these sites.

Mu-Opioid Receptor Binding and Comparative Potency Analysis

N,O-Didesmethyltramadol demonstrates a significant affinity for the human mu-opioid receptor (MOR). wikipedia.org In competitive binding assays using membranes from stably transfected Chinese hamster ovary (CHO) cells, racemic N,O-Didesmethyltramadol exhibited a binding affinity (Ki) of 100 nM. nih.gov This indicates a substantial interaction with the receptor.

Functionally, N,O-Didesmethyltramadol acts as an agonist at the mu-opioid receptor. wikipedia.org Studies utilizing [35S]GTPγS binding assays, which measure the activation of G-proteins as a consequence of receptor agonism, have confirmed its efficacy. The results of these assays indicate that N,O-Didesmethyltramadol possesses agonistic activity at the human mu-opioid receptor. nih.gov

When compared to its parent compound and primary active metabolite, N,O-Didesmethyltramadol's potency is distinct. It is considerably more potent as a mu-opioid receptor agonist than tramadol (B15222) itself. wikipedia.org However, it is significantly less potent than O-desmethyltramadol (M1), the other principal active metabolite of tramadol. wikipedia.org

Delta and Kappa Opioid Receptor Interactions

While the interaction of N,O-Didesmethyltramadol with the mu-opioid receptor is well-documented, there is a notable lack of specific research data regarding its binding affinity and efficacy at the delta and kappa opioid receptors. Comprehensive molecular pharmacology screenings of clinically relevant opioids have often focused on the parent compounds and the primary M1 metabolite of tramadol, leaving the specific interactions of N,O-Didesmethyltramadol at delta and kappa receptors uncharacterized in the available scientific literature.

Comparison of Molecular Pharmacological Activity with Parent Tramadol and O-Desmethyltramadol (M1)

The molecular pharmacological profile of N,O-Didesmethyltramadol is best understood in the context of its metabolic predecessors, tramadol and O-desmethyltramadol (M1).

As previously mentioned, N,O-Didesmethyltramadol displays a significantly higher affinity for the mu-opioid receptor than tramadol. wikipedia.org In contrast, its affinity is substantially lower than that of (+)-M1, which is recognized as the most potent opioid agonist among tramadol's metabolites. nih.gov

Interactive Data Table: Mu-Opioid Receptor Binding Affinities

CompoundBinding Affinity (Ki)
(+)-M1 (O-Desmethyltramadol)3.4 nM
(+/-)-M5 (N,O-Didesmethyltramadol)100 nM
(-)-M1 (O-Desmethyltramadol)240 nM
(+/-)-Tramadol2.4 µM

This table presents the binding affinities of tramadol and its metabolites at the cloned human mu-opioid receptor, as determined by competitive inhibition of [3H]naloxone binding. nih.gov

Enantiomer-Specific Molecular Pharmacodynamics

N,O-Didesmethyltramadol, similar to its parent compound tramadol and the M1 metabolite, exists as a mixture of (1S,2S)- and (1R,2R)-enantiomers. wikipedia.org However, a thorough review of the scientific literature reveals that the separate enantiomers of N,O-Didesmethyltramadol have not been individually studied to determine their specific molecular pharmacodynamics. wikipedia.org Consequently, there is no available data to differentiate the receptor binding affinities or efficacies of the individual (+) and (-) enantiomers of N,O-Didesmethyltramadol. Research has primarily been conducted on the racemic mixture of the compound.

Advanced Analytical Methodologies for N,o Didesmethyltramadol Hydrochloride Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone of analytical methodologies for tramadol (B15222) metabolite research, providing the necessary separation of the parent drug and its various metabolites from endogenous matrix components. The choice of technique is often dictated by the specific research question, the required sensitivity, and the nature of the biological matrix being investigated.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the quantification of N,O-Didesmethyltramadol in research due to its superior sensitivity and specificity. researchgate.netnih.gov This technique allows for the simultaneous measurement of tramadol and its phase I and II metabolites, including O-desmethyltramadol (ODT), N-desmethyltramadol (NDT), and NODT. researchgate.netmdpi.comnih.gov

Research studies have successfully developed and validated LC-MS/MS methods for various biological matrices such as whole blood, plasma, urine, and hair. researchgate.netmdpi.comresearchgate.netnih.gov A common approach involves reversed-phase chromatography followed by detection using a triple quadrupole mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM). researchgate.netnih.govnih.gov The MRM transitions for NODT have been specifically identified, for instance, at m/z 236.1/218.4. nih.gov

Validation of these methods demonstrates excellent performance characteristics. For example, a method for plasma analysis showed a lower limit of quantification (LLOQ) for NODT at 2.5 ng/mL, with linearity established in the range of 2.5–320 ng/mL. nih.gov Another study focusing on whole blood achieved an even lower LLOQ for NODT enantiomers, ranging from 0.125 to 0.50 ng/g. researchgate.net These methods consistently show high accuracy (often within 85-115%) and precision (with relative standard deviation typically below 15%). researchgate.netnih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for N,O-Didesmethyltramadol (NODT) Analysis in Human Plasma nih.gov
ParameterValue/Condition
Instrument Triple Quadrupole Mass Spectrometer with Electrospray Ionization (Positive Mode)
Chromatographic Column Conventional ODS (C18)
Mobile Phase Isocratic elution with Methanol (B129727) and 0.15% Formic Acid
MRM Transition for NODT m/z 236.1 → 218.4
Linearity Range for NODT 2.5–320 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL
Intra-day and Inter-day Precision 1.6–10.2%
Intra-day and Inter-day Accuracy 89.2–106.2%

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of tramadol and its metabolites. researchgate.netoup.com Due to the polar and low volatility nature of compounds like N,O-Didesmethyltramadol, a derivatization step is typically required to make them amenable to GC analysis. oup.com This process involves converting the analytes into more volatile and thermally stable derivatives. A common derivatizing agent used in research is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. oup.comresearchgate.net

Following derivatization, the samples are injected into the GC-MS system, where chromatographic separation is achieved on a capillary column. oup.com The mass spectrometer, often an ion-trap or quadrupole analyzer, is used for detection and quantification. oup.com GC-MS methods have been validated for forensic and toxicological research, demonstrating good linearity and sensitivity for tramadol and its primary metabolites. oup.comnih.gov For instance, a validated GC-EI-MS (electron impact-mass spectrometry) method for tramadol and ODT in postmortem blood showed linearity in the range of 0.005–1 µg/mL. oup.com While less common than LC-MS/MS for routine metabolite quantification due to the extra sample preparation step, GC-MS remains a valuable and robust methodology, particularly in forensic toxicology. nih.gov

Table 2: General Workflow for GC-MS Analysis of N,O-Didesmethyltramadol
StepDescriptionExample Reagents/Conditions
1. Extraction Isolation of analytes from the biological matrix (e.g., blood, liver).Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). oup.com
2. Derivatization Conversion of polar analytes to volatile derivatives.Addition of BSTFA + 1% TMCS and heating (e.g., 20 min at 70°C). oup.com
3. GC Separation Separation of derivatized compounds on a capillary column.e.g., 30 m × 0.25 mm × 0.25 µm film thickness column. oup.com
4. MS Detection Identification and quantification of analytes based on their mass-to-charge ratio.Electron Ionization (EI) source with an ion-trap or quadrupole mass detector. oup.com

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence (FL) detection offers a reliable and more accessible alternative to mass spectrometry-based methods for the quantification of tramadol and its metabolites. researchgate.netnih.gov Fluorescence detection is particularly advantageous as tramadol and its metabolites exhibit native fluorescence, providing enhanced sensitivity and selectivity over UV detection. researchgate.netresearchgate.netnih.gov

A typical HPLC-FL method involves a simple extraction step followed by chromatographic separation on a reversed-phase column, such as a C18 column. researchgate.netnih.gov An isocratic mobile phase, often consisting of a methanol-water or acetonitrile-buffer mixture adjusted to an acidic pH, is commonly used. researchgate.netnih.gov For fluorescence detection, excitation and emission wavelengths are optimized for the analytes; for example, an excitation wavelength (λex) of 200 nm and an emission wavelength (λem) of 301 nm have been successfully used to determine tramadol, ODT, NDT, and NODT simultaneously in plasma, saliva, and urine. researchgate.net

These methods have been validated and applied in pharmacokinetic studies. researchgate.netnih.govnih.gov One such study reported an LLOQ of 2.5 ng/mL for NODT (M5) in plasma, saliva, and urine, with linear calibration curves (r² > 0.996). researchgate.net While generally less sensitive than LC-MS/MS, HPLC-FL provides sufficient sensitivity for many research applications and is a robust and cost-effective analytical solution. avma.org

Development and Validation of Enantioselective Quantification Methods

Tramadol is administered as a racemate, and its metabolites, including N,O-Didesmethyltramadol, are also chiral. The different enantiomers can exhibit distinct pharmacological and toxicological properties, making their separate quantification essential for a thorough understanding of the drug's disposition. researchgate.netresearchgate.netdiva-portal.org

Enantioselective analysis is most commonly achieved using chiral chromatography, where a chiral stationary phase (CSP) is used to separate the enantiomers. A frequently employed CSP in this context is the alpha-1-acid glycoprotein (B1211001) (AGP) column. researchgate.netnih.govnih.govresearchgate.net An LC-MS/MS method using a chiral AGP column has been developed to simultaneously measure the (+)- and (-)-enantiomers of tramadol, ODT, NDT, and NODT in whole blood. researchgate.net

This method was fully validated, demonstrating high selectivity and no significant matrix effects. researchgate.net The calibration model was linear over a range of 0.25-250 ng/g for all eight enantiomers (the parent drug and three metabolites). researchgate.net The limit of quantification for the enantiomers of NODT was between 0.125 and 0.50 ng/g, highlighting the method's high sensitivity. researchgate.net The application of such methods in research has confirmed their utility in detailed human pharmacokinetic studies. researchgate.netresearchgate.net

Sample Preparation Strategies for Complex Biological Matrices in Research Studies

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. It aims to isolate the analytes of interest from complex biological matrices like blood, plasma, or urine, remove interfering substances, and concentrate the sample to improve detection limits.

Liquid-liquid extraction (LLE) is a widely used and effective technique for the preparation of biological samples for the analysis of N,O-Didesmethyltramadol and related compounds. researchgate.netnih.govopenaccesspub.orgoup.com The principle of LLE involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent based on their relative solubilities.

For basic compounds like tramadol and its metabolites, the extraction is typically optimized by performing it under basic conditions. researchgate.netnih.govresearchgate.net Research has shown that adjusting the sample pH to around 11 enhances the extraction efficiency of these analytes into the organic phase. researchgate.netnih.gov Ethyl acetate (B1210297) is a commonly used extraction solvent in these methods. researchgate.netresearchgate.netnih.gov In a typical procedure, the biological sample (e.g., whole blood, plasma) is fortified with an internal standard, made alkaline, and then extracted with the organic solvent. researchgate.netnih.gov After separation of the phases, the organic layer containing the analytes is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the chromatographic system. oup.comoup.com This straightforward, one-step extraction process has proven to be robust and provides clean extracts suitable for sensitive analysis by LC-MS/MS or HPLC. researchgate.netnih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of N,O-Didesmethyltramadol and its related compounds from complex biological matrices prior to chromatographic analysis. This method offers significant advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and the ability to automate the process. The selection of the SPE sorbent and protocol is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Commonly employed SPE protocols for tramadol and its metabolites, which are applicable to N,O-Didesmethyltramadol, involve the use of reversed-phase sorbents like C18 or butyl silica (B1680970). researchgate.netresearchgate.net A general procedure involves conditioning the SPE cartridge, loading the pre-treated biological sample (e.g., plasma, urine, or tissue homogenate), washing away interferences, and finally eluting the analyte of interest.

A detailed protocol used for the extraction of tramadol and its primary metabolites from various biological specimens involves the following steps nyc.gov:

Sample Pre-treatment: Biological samples such as blood, urine, or tissue homogenates are diluted and buffered, often to an acidic pH (e.g., pH 4.5 using a sodium acetate buffer), to ensure the analytes are in a suitable ionic state for retention. nyc.gov

Column Conditioning: The SPE column is conditioned sequentially with methanol and the pre-treatment buffer to activate the sorbent. nyc.gov

Sample Loading: The pre-treated sample is passed through the column, allowing the analytes to bind to the solid phase. nyc.gov

Washing: The column is washed with a series of solvents to remove endogenous interferences. A typical wash sequence might include deionized water and an acidic buffer. nyc.gov

Elution: The retained analytes are eluted from the column using a solvent mixture. A common eluting solvent is a mixture of a volatile organic solvent and a base, such as ethyl acetate/ammonium hydroxide (B78521) (98/2), to neutralize the charge on the basic analytes and facilitate their release. nyc.gov

In addition to traditional silica-based sorbents, novel materials such as water-compatible molecularly imprinted polymers (MIPs) have been developed for the specific extraction of tramadol. nih.gov These polymers are created using a template molecule (tramadol) to form specific binding sites, resulting in high selectivity for the target analyte and its structurally similar metabolites. nih.gov For these MIPs, recoveries from plasma and urine samples have been reported to be higher than 91%. nih.gov

Table 1: Example Solid-Phase Extraction Protocol Parameters

ParameterConditionSource
Sorbent Type Butyl silica (100 mg) researchgate.net
Sample Matrix Plasma, Urine researchgate.net
Conditioning Not specified researchgate.net
Washing Not specified researchgate.net
Elution Not specified researchgate.net
Recovery Approx. 90% for tramadol and O-desmethyltramadol researchgate.net

Protein Precipitation Techniques

Protein precipitation is a straightforward and rapid sample preparation technique used to remove high-molecular-weight proteins from biological samples like plasma and serum, which can interfere with subsequent analysis. researchgate.netnih.gov This method is particularly useful for high-throughput analysis due to its simplicity. researchgate.net

The most common approaches involve the addition of an organic solvent or a strong acid. nih.govmdpi.com

Organic Solvents: Acetonitrile (B52724) is a frequently used solvent that effectively precipitates proteins by changing the polarity of the solvent. Typically, a volume of cold acetonitrile is added to the plasma sample, vortexed, and then centrifuged to pellet the precipitated proteins. The clear supernatant containing the analyte is then collected for analysis.

Acidic Reagents: Strong acids, such as perchloric acid or trichloroacetic acid, are also effective precipitating agents. researchgate.netnih.govmdpi.com A method for the analysis of tramadol and O-desmethyltramadol in human plasma utilized a simple and rapid protein precipitation step with a 7% perchloric acid solution. researchgate.netnih.gov This approach involves adding an equal volume of the acid solution to the plasma sample, followed by centrifugation to separate the precipitated proteins. researchgate.netnih.gov This technique yielded a mean recovery of 96% for both analytes. nih.gov

While effective, protein precipitation can sometimes lead to less clean extracts compared to SPE and may result in ion suppression effects in mass spectrometry-based detection. The choice of precipitating agent must be carefully considered to ensure the stability of the target analyte, N,O-Didesmethyltramadol, and to minimize potential interference with the analytical column and detector. nih.gov

Application of Analytical Methods in Preclinical and In Vitro Research Settings

The validated analytical methods, incorporating sample preparation techniques like SPE and protein precipitation, are crucial for preclinical and in vitro research on N,O-Didesmethyltramadol Hydrochloride. These studies aim to elucidate the metabolic pathways, pharmacokinetic profiles, and tissue distribution of the parent drug, tramadol, and its various metabolites.

Quantification in Human Liver Microsomes (HLM) and Other In Vitro Systems

Human liver microsomes (HLM) are a standard in vitro tool used to study the metabolism of drugs. They contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of a vast number of xenobiotics. oup.comnih.gov

In the context of tramadol, HLM assays are used to identify the specific CYP450 isoforms responsible for the formation of its metabolites. oup.com Tramadol is metabolized to O-desmethyltramadol (M1) primarily by CYP2D6 and to N-desmethyltramadol (M2) by CYP2B6 and CYP3A4. nih.govresearchgate.net N,O-Didesmethyltramadol is a subsequent metabolite, and its rate of formation can be quantified in HLM incubations using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Studies using HLM have demonstrated significant species differences in tramadol metabolism. For instance, M1 formation in dog liver microsomes was found to be higher than in human liver microsomes, while M2 formation was substantially faster in dogs. nih.govresearchgate.net Such in vitro studies help predict in vivo pharmacokinetics and potential drug-drug interactions.

Further in vitro research has investigated the glucuronidation of tramadol metabolites, a key phase II metabolic pathway. Using HLM and specific UDP-glucuronosyltransferase (UGT) enzymes, one study found that UGT2B7 glucuronidates both enantiomers of O-desmethyltramadol. researchgate.net The rate of glucuronidation for the (1S,2S)-enantiomer was 62.4 pmol/mg/min, while the rate for the (1R,2R)-enantiomer was 24.6 pmol/mg/min in HLM. researchgate.net These analytical approaches are directly applicable to studying the further conjugation of N,O-Didesmethyltramadol.

Table 2: Metabolic Formation Rates of O-Desmethyltramadol Glucuronide in Human Liver Microsomes

EnantiomerFormation Rate (pmol/mg/min)Source
(1S,2S)-O-desmethyltramadol62.4 researchgate.net
(1R,2R)-O-desmethyltramadol24.6 researchgate.net

Analysis in Animal Biological Fluids and Tissues

Preclinical studies in animal models are essential for understanding the complete pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug and its metabolites. Analytical methods are applied to quantify N,O-Didesmethyltramadol and related compounds in various biological matrices from these studies.

Dogs: Pharmacokinetic studies in dogs have analyzed tramadol and its active metabolite M1 in plasma following intravenous and oral administration. researchgate.net In one study, after intravenous administration of tramadol HCl (4.4 mg/kg), the half-life of M1 was 1.69 hours. researchgate.net After oral administration (11 mg/kg), the M1 half-life was 2.18 hours. researchgate.net These studies rely on robust analytical methods to track the concentration of metabolites over time.

Horses: In horses, the pharmacokinetics of tramadol and its metabolites O-desmethyltramadol (ODT) and N-desmethyltramadol (NDT) were determined in serum after intravenous and oral administration. researchgate.net Following a 5 mg/kg IV dose of tramadol, the maximum serum concentration of NDT was 73.7 ng/mL, while ODT was not detected, indicating rapid metabolism or distribution. researchgate.net

Rats: Studies in rats have analyzed tramadol and O-desmethyltramadol in plasma and even in decomposed skeletal tissues to understand drug distribution and stability postmortem. nih.gov Bone extracts and plasma samples underwent SPE and were analyzed using gas chromatography-mass spectrometry (GC-MS). nih.gov

Reptiles: The pharmacokinetics of tramadol and M1 have also been investigated in Boa constrictors. mdpi.com After intramuscular and intravenous administration of 5 mg/kg tramadol, plasma concentrations were analyzed by liquid chromatography, revealing sustained high concentrations of the active metabolite M1. mdpi.com

These animal studies provide critical data on how tramadol and its metabolites, including N,O-Didesmethyltramadol, are handled by a living system, informing the interpretation of human data. The analysis of various biological fluids and tissues provides a comprehensive picture of the drug's disposition.

Table 3: Pharmacokinetic Parameters of Tramadol Metabolites in Animal Models

Animal ModelMetaboliteMatrixHalf-Life (t½)CmaxSource
DogO-desmethyltramadol (M1)Plasma1.69 h (IV), 2.18 h (Oral)Not specified researchgate.net
HorseN-desmethyltramadol (NDT)SerumNot specified73.7 ng/mL (IV) researchgate.net

Preclinical and in Vitro Research Models for N,o Didesmethyltramadol Hydrochloride Investigation

In Vitro Biotransformation Studies

In vitro models are fundamental for studying the metabolic fate of xenobiotics by isolating specific biological processes. For N,O-Didesmethyltramadol, these studies primarily focus on the metabolic cascade originating from tramadol (B15222), utilizing subcellular fractions and recombinant enzymes to detail the biotransformation pathways.

Metabolic Stability and Enzyme Kinetics in Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in vitro tool for assessing the metabolic stability of compounds. springernature.com They contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for phase I metabolism. mdpi.com Studies using HLMs have demonstrated that tramadol is metabolized into two primary metabolites: O-desmethyltramadol (M1) and N-desmethyltramadol (M2). researchgate.net Subsequently, these primary metabolites can undergo further biotransformation.

N,O-Didesmethyltramadol (designated as M5) is formed as a secondary metabolite in these HLM incubations. researchgate.net Research has identified its formation through the N-demethylation of O-desmethyltramadol or the O-demethylation of N-desmethyltramadol. mdpi.com Kinetic analyses in HLMs have focused on the primary metabolic routes of tramadol, revealing that multiple CYP enzymes are involved. researchgate.net While detailed enzyme kinetics for the specific conversion to N,O-Didesmethyltramadol are less frequently reported, its appearance as a minor metabolite, comprising less than 3.0% of the total tramadol metabolism in some studies, indicates its position downstream in the metabolic cascade. researchgate.net

Interactive Table: Tramadol Metabolite Formation in Human Liver Microsomes
Parent CompoundPrimary MetabolitesSecondary MetaboliteKey Enzymes InvolvedFinding
TramadolO-desmethyltramadol (M1)N,O-Didesmethyltramadol (M5)CYP2D6, CYP3A4, CYP2B6M5 is a minor secondary metabolite formed from further metabolism of M1 and M2. researchgate.netmdpi.com
TramadolN-desmethyltramadol (M2)N,O-Didesmethyltramadol (M5)CYP2D6, CYP3A4, CYP2B6The formation of M1 and M2 is catalyzed by multiple CYP isoforms. researchgate.net

Role of Recombinant Cytochrome P450 Enzymes

To pinpoint the specific enzymes responsible for metabolic pathways, researchers utilize recombinant cytochrome P450 enzymes, which are individual CYP isoforms expressed in a cellular system. This approach allows for the unambiguous identification of an enzyme's contribution to a specific metabolic reaction.

Studies with recombinant enzymes have established the precise roles of various CYPs in the formation of N,O-Didesmethyltramadol's precursors:

CYP2D6 is the principal enzyme responsible for the O-demethylation of tramadol to form O-desmethyltramadol (M1). dovepress.comnih.govnih.govnih.gov

CYP3A4 and CYP2B6 are primarily responsible for the N-demethylation of tramadol to produce N-desmethyltramadol (M2). dovepress.comnih.govnih.govresearchgate.net

The formation of N,O-Didesmethyltramadol (M5) is a subsequent step. It is produced when O-desmethyltramadol is metabolized by CYP3A4 and/or CYP2B6, or when N-desmethyltramadol is metabolized by CYP2D6. mdpi.comwikipedia.org Therefore, the generation of N,O-Didesmethyltramadol is dependent on the activity of at least two different CYP enzymes in a sequential manner. This complex pathway highlights the importance of poly-specific CYP enzymes in drug metabolism.

Interactive Table: CYP450 Enzymes in the Formation Pathway of N,O-Didesmethyltramadol
Metabolic StepSubstrateProductPrimary Enzyme(s)
Step 1a (O-demethylation)TramadolO-desmethyltramadol (M1)CYP2D6 researchgate.netmdpi.com
Step 1b (N-demethylation)TramadolN-desmethyltramadol (M2)CYP3A4, CYP2B6 researchgate.netresearchgate.net
Step 2a (N-demethylation)O-desmethyltramadol (M1)N,O-Didesmethyltramadol (M5)CYP3A4, CYP2B6 mdpi.comwikipedia.org
Step 2b (O-demethylation)N-desmethyltramadol (M2)N,O-Didesmethyltramadol (M5)CYP2D6 mdpi.comwikipedia.org

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation in Research

Physiologically-based pharmacokinetic (PBPK) modeling is a computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.net These models incorporate physiological parameters, drug-specific properties, and in vitro metabolic data to predict in vivo pharmacokinetic profiles.

Prediction of Metabolic Profiles Across Species

PBPK models for tramadol have been developed to predict the plasma concentrations of the parent drug and its metabolites, including N,O-Didesmethyltramadol. mdpi.com A key application of these models is the prediction of metabolic profiles across different species. Significant interspecies variations in tramadol metabolism have been observed. jscimedcentral.com

For instance, studies using liver microsomes have shown that M1 (a precursor to M5) is formed more slowly in dogs compared to cats, but more rapidly than in humans. researchgate.netnih.gov Conversely, the formation of M2 is much faster in dogs than in cats or humans. researchgate.netnih.gov These differences in the formation rates of the primary metabolites directly influence the subsequent production of N,O-Didesmethyltramadol. PBPK models can integrate species-specific enzyme abundance and activity data to simulate these differing metabolic profiles, providing valuable insights for preclinical species selection and extrapolation to humans.

Integration of In Vitro Data for In Vivo Extrapolation

A core strength of PBPK modeling is its ability to perform in vitro-in vivo extrapolation (IVIVE). researchgate.net This process involves integrating data from in vitro systems, such as metabolic rates determined in human liver microsomes and recombinant CYP enzymes, into the PBPK model framework. researchgate.net The model then scales this information based on physiological parameters (e.g., liver blood flow, tissue volumes) to predict the drug's pharmacokinetics in a whole organism. researchgate.netresearchgate.net

For N,O-Didesmethyltramadol, the IVIVE-PBPK approach allows researchers to predict its formation and clearance in vivo based on the in vitro kinetic data of the entire tramadol metabolic cascade. researchgate.net By combining in vitro metabolism data with system-specific physiological information, these models can provide reliable predictions of human pharmacokinetics, helping to anticipate the exposure levels of minor metabolites like N,O-Didesmethyltramadol. researchgate.net

Animal Models in Pharmacokinetic and Metabolic Research

Animal models are indispensable for studying the in vivo pharmacokinetics and metabolism of drugs before human trials. Various species have been used to investigate the disposition of tramadol and its metabolites. These studies provide a complete picture of how a drug and its metabolites, including N,O-Didesmethyltramadol, behave in a complex biological system.

Pharmacokinetic studies have been conducted in horses, dogs, cats, rats, and penguins, among other species. jscimedcentral.comnih.govnih.govavma.org These studies typically involve administering tramadol and then measuring the plasma concentrations of the parent drug and its key metabolites over time.

Research in horses has quantified the serum concentrations of tramadol, O-desmethyltramadol, and N-desmethyltramadol, providing data on their respective half-lives and bioavailability. avma.orgavma.orgavma.org Comprehensive studies in dogs and rats have also identified N,O-didesmethyltramadol in urine samples, confirming its formation in vivo in these species. nih.gov Comparing the ratio of metabolites across species reveals significant differences; for example, the M1/tramadol ratio is considerably lower in dogs compared to humans and cats, which affects the substrate pool available for conversion to N,O-didesmethyltramadol. nih.govjscimedcentral.com These animal models are crucial for understanding inter-species differences in metabolic pathways and for validating the predictions made by PBPK models.

Interactive Table: Comparison of Tramadol Metabolism in Animal Models vs. Humans
SpeciesKey Metabolic FindingImplication for N,O-Didesmethyltramadol (M5) FormationReference
Dog Low formation of M1, high formation of M2. M1 formation is mediated by CYP2D15; M2 formation by CYP2B11/CYP3A12.The pathway to M5 via M2 O-demethylation may be more prominent than the pathway via M1 N-demethylation. researchgate.netnih.gov
Cat High M1 formation compared to dogs and humans.A larger substrate pool of M1 is available for potential conversion to M5. nih.gov
Horse Produces both ODT (M1) and NDT (M2). The ratio of NDT to tramadol is higher than ODT to tramadol after oral administration.Suggests significant N-demethylation, potentially leading to M5 formation via the M2 pathway. avma.orgavma.org
Rat Tramadol clearance to M1 is slower compared to humans. M5 is a known metabolite.Differences in primary metabolism rates compared to humans will alter the profile of secondary metabolites like M5. jscimedcentral.comnih.gov

Comparative Metabolism and Disposition Studies in Various Species

N,O-Didesmethyltramadol (M5) is a secondary, pharmacologically active metabolite of tramadol, formed through the metabolism of the primary metabolites O-desmethyltramadol (M1) and N-desmethyltramadol (M2). researchgate.net The disposition and concentration of M5 are therefore highly dependent on the initial rates of M1 and M2 formation, which vary significantly across different species. nih.govresearchgate.net

In vitro studies using liver microsomes have revealed notable species-specific differences in the metabolism of tramadol. For instance, the formation of M1, a key precursor to M5, is markedly different between dogs, cats, and humans. M1 formation in dog liver microsomes is approximately 3.9-fold slower than in cats but 7-fold faster than in humans. nih.govresearchgate.net Conversely, the formation of the other precursor, M2, is significantly faster in dogs—4.8-fold faster than in cats and 19-fold faster than in humans. nih.govresearchgate.net These divergent metabolic rates in the primary pathways directly influence the subsequent formation of N,O-Didesmethyltramadol. The higher ratio of M2 to M1 formation in dogs suggests a metabolic pathway that favors N-demethylation over O-demethylation, which would, in turn, affect the profile of secondary metabolites like M5 compared to species like cats, where O-demethylation is more prominent. nih.govnih.gov

Pharmacokinetic studies in other species, such as horses, also indicate that M1 is a relatively minor metabolite, suggesting that the metabolic pathways leading to M5 formation differ from those in humans or cats. researchgate.net The specific cytochrome P450 (CYP) enzymes responsible for these initial steps also differ by species. In dogs, M1 formation is mediated by CYP2D15, while M2 formation is handled by CYP2B11 and CYP3A12. nih.gov This contrasts with humans, where CYP2D6 is the primary enzyme for M1 formation. nih.gov Such enzymatic differences are fundamental to the interspecies variation in the metabolic profile of tramadol and its subsequent metabolites, including N,O-Didesmethyltramadol.

Comparative Formation Rates of M1 and M2 in Liver Microsomes
SpeciesRelative M1 (O-desmethyltramadol) Formation RateRelative M2 (N-desmethyltramadol) Formation Rate
DogSlower than cat (3.9x), Faster than human (7x)Faster than cat (4.8x), Faster than human (19x)
CatFaster than dog (3.9x)Slower than dog (4.8x)
HumanSlower than dog (7x)Slower than dog (19x)

Enantioselective Pharmacokinetics in Animal Models

N,O-Didesmethyltramadol, like its parent compound tramadol, possesses chiral centers and exists as a mixture of enantiomers. wikipedia.org However, specific preclinical research focusing on the enantioselective pharmacokinetics of N,O-Didesmethyltramadol in animal models is not extensively documented in the scientific literature. One source notes that the separate enantiomers of N,O-didesmethyltramadol have not been studied individually. wikipedia.org

Research on the precursor compounds provides some context. Studies investigating the metabolism of tramadol's enantiomers in dog liver microsomes found that the formation rates of M1 and M2 were similar for both (+)-tramadol and (-)-tramadol. nih.gov This suggests a lack of significant stereoselectivity in the primary metabolic pathways in this particular animal model, which would likely influence the resulting enantiomeric composition of N,O-Didesmethyltramadol. However, without direct pharmacokinetic studies on the M5 enantiomers in animal models, a detailed description of their absorption, distribution, metabolism, and excretion remains uncharacterized.

Receptor Binding Assays and Functional Studies in Isolated Systems

In vitro studies using isolated systems have been crucial for characterizing the pharmacological activity of N,O-Didesmethyltramadol (M5) at opioid receptors. Receptor binding assays performed with membranes from Chinese hamster ovary (CHO) cells stably expressing the cloned human µ-opioid receptor have determined the binding affinity (Ki) of M5 and compared it to tramadol and its other metabolites. nih.gov

These competitive binding studies, which measure the inhibition of [3H]naloxone binding, revealed that racemic (±)-M5 has a binding affinity for the human µ-opioid receptor that is substantially higher than that of the parent compound, tramadol. nih.gov The Ki value for (±)-M5 was 100 nM, indicating a 24-fold greater affinity than (±)-tramadol (Ki = 2.4 µM or 2400 nM). researchgate.netnih.gov However, the affinity of M5 is lower than that of the primary active metabolite, (+)-M1 (O-desmethyltramadol), which has a Ki of 3.4 nM. nih.gov Other metabolites, such as M2 (N-desmethyltramadol), M3 (N,N-didesmethyltramadol), and M4 (N,N,O-tridesmethyltramadol), display only very weak affinity (Ki > 10 µM). nih.gov

Binding Affinities (Ki) at the Cloned Human µ-Opioid Receptor
CompoundKi (nM)
(+)-M1 (O-desmethyltramadol)3.4
(±)-M5 (N,O-Didesmethyltramadol)100
(-)-M1 (O-desmethyltramadol)240
(±)-Tramadol2400
(±)-M2, (±)-M3, (±)-M4>10,000
Functional Activity at the Human µ-Opioid Receptor
CompoundActivity TypeRank Order of Intrinsic Efficacy
(+)-M1 (O-desmethyltramadol)Agonist1
(±)-M5 (N,O-Didesmethyltramadol)Agonist2
(-)-M1 (O-desmethyltramadol)Agonist3
(±)-M2, (±)-M3, (±)-M4No stimulatory effectN/A

Structure Activity Relationship Sar Studies of N,o Didesmethyltramadol Hydrochloride

Impact of Demethylation on Receptor Binding Affinity and Molecular Activity

The process of demethylation significantly alters the pharmacological activity of tramadol (B15222) and its metabolites. Tramadol itself is considered a weak opioid agonist with a low binding affinity for the µ-opioid receptor (MOR). researchgate.netnih.gov The key metabolic step for opioid activity is O-demethylation, which is catalyzed by the cytochrome P450 isoenzyme CYP2D6. researchgate.netdovepress.com This reaction converts tramadol to O-desmethyltramadol (M1) and N-desmethyltramadol (M2) to N,O-didesmethyltramadol (M5). hmdb.ca

The removal of the O-methyl group to form a phenolic hydroxyl group is critical for enhanced µ-opioid receptor binding. N,O-Didesmethyltramadol (M5) demonstrates this principle clearly. Research indicates that the M5 metabolite has an affinity for µ-opioid receptors that is approximately 24-fold greater than that of the parent compound, tramadol. researchgate.net This enhanced affinity confirms that M5 is a pharmacologically active metabolite. researchgate.net

While O-demethylation is crucial for opioid activity, N-demethylation has a modulating effect. The primary active metabolite, O-desmethyltramadol (M1), which undergoes only O-demethylation, has a µ-opioid receptor affinity that is about 200 to 700 times greater than tramadol. researchgate.netoup.comnih.gov N,O-Didesmethyltramadol (M5), which is both O- and N-demethylated, is many times less potent than O-desmethyltramadol, but still more potent as a µ-opioid receptor agonist than tramadol itself. wikipedia.org In contrast, metabolites that undergo N-demethylation without O-demethylation, such as N-desmethyltramadol (M2) and N,N-didesmethyltramadol (M3), are considered pharmacologically inactive at the opioid receptor. researchgate.netwikipedia.org This highlights that the phenolic hydroxyl group is the primary determinant for significant opioid receptor affinity, while the substitution on the nitrogen atom fine-tunes this activity.

CompoundDemethylation StatusRelative µ-Opioid Receptor Affinity
TramadolParent CompoundBaseline (Weak) researchgate.net
O-Desmethyltramadol (M1)O-demethylated~200-700x > Tramadol researchgate.netoup.comnih.gov
N-Desmethyltramadol (M2)N-demethylatedInactive researchgate.netwikipedia.org
N,O-Didesmethyltramadol (M5)O- and N-demethylated~24x > Tramadol researchgate.net

Enantiomeric Stereochemistry and its Influence on Molecular Pharmacology

This stereochemical complexity extends to its metabolites. The most significant opioid effect comes from (+)-O-desmethyltramadol, which has a much higher affinity for the µ-opioid receptor than its (-) counterpart. oup.com Conversely, (-)-O-desmethyltramadol retains activity as a norepinephrine (B1679862) reuptake inhibitor. wikipedia.org

Like its precursors, N,O-didesmethyltramadol is found as a mixture of the (1S,2S)- and (1R,2R)-enantiomers. wikipedia.org However, the separate enantiomers of N,O-didesmethyltramadol have not been studied individually to characterize their specific contributions to receptor binding or functional activity. wikipedia.org Based on the established pharmacology of tramadol and O-desmethyltramadol enantiomers, it is highly probable that the enantiomers of N,O-didesmethyltramadol also exhibit different pharmacological profiles, with one enantiomer likely being a more potent µ-opioid agonist and the other potentially interacting with monoamine transporters. A full understanding of its molecular pharmacology is incomplete without the separate evaluation of its stereoisomers.

Compound/EnantiomerPrimary Pharmacological Action
(+)-TramadolSerotonin reuptake inhibition oup.com
(-)-TramadolNorepinephrine reuptake inhibition oup.com
(+)-O-Desmethyltramadol (M1)Potent µ-opioid receptor agonism oup.com
(-)-O-Desmethyltramadol (M1)Norepinephrine reuptake inhibition wikipedia.org
(±)-N,O-Didesmethyltramadol (M5)µ-opioid receptor agonism (individual enantiomer activity not studied) wikipedia.org

Comparative SAR Analysis with Parent Tramadol and O-Desmethyltramadol (M1)

A comparative structure-activity relationship analysis of N,O-didesmethyltramadol (M5) with tramadol and O-desmethyltramadol (M1) reveals key structural determinants for µ-opioid receptor activity.

Tramadol : The parent molecule has a methoxy (B1213986) group on the phenyl ring and a dimethylamino group. Its affinity for the µ-opioid receptor is very low, with reported Ki values often in the micromolar range (e.g., Ki = 2.4 µM). researchgate.net

O-Desmethyltramadol (M1) : The O-demethylation of tramadol exposes a phenolic hydroxyl group. This single change dramatically increases binding affinity for the µ-opioid receptor. The (+)-M1 enantiomer exhibits a high affinity (Ki = 3.4 nM), which is a several hundred-fold increase compared to tramadol. researchgate.net This demonstrates that the phenolic hydroxyl group is a critical pharmacophore for potent opioid receptor interaction, likely through hydrogen bonding within the receptor's binding pocket.

N,O-Didesmethyltramadol (M5) : This metabolite possesses the crucial phenolic hydroxyl group like M1, but also has one of the N-methyl groups removed, resulting in a secondary amine (methylamino group). While it is significantly more potent than tramadol (~24-fold higher affinity), it is less potent than M1. researchgate.netwikipedia.org This comparison suggests that while the phenolic hydroxyl is paramount for activity, the N,N-dimethyl moiety present in M1 is more optimal for µ-opioid receptor binding than the N-monomethyl group of M5. The removal of one N-methyl group may slightly alter the basicity or steric profile of the nitrogen atom, leading to a reduction in binding affinity compared to M1, but not enough to negate the powerful effect of the phenolic hydroxyl group.

CompoundKey Structural Featuresµ-Opioid Receptor Binding Affinity (Ki)
TramadolMethoxy phenyl, DimethylaminoLow (~2.4 µM) researchgate.net
(+)-O-Desmethyltramadol (M1)Phenolic hydroxyl , DimethylaminoHigh (~3.4 nM) researchgate.net
(±)-N,O-Didesmethyltramadol (M5)Phenolic hydroxyl , MethylaminoModerate (More potent than Tramadol, less than M1) researchgate.netwikipedia.org

Emerging Research Avenues and Methodological Challenges in N,o Didesmethyltramadol Hydrochloride Studies

Identification of Novel Biotransformation Products and Pathways of N,O-Didesmethyltramadol Hydrochloride

N,O-Didesmethyltramadol (also known as M5) is a Phase I metabolite of tramadol (B15222). wikipedia.org Its formation occurs through two primary pathways involving cytochrome P450 (CYP) enzymes. It can be generated from the active metabolite O-desmethyltramadol (M1) through N-demethylation, a reaction catalyzed by CYP3A4 and CYP2B6 enzymes. wikipedia.orgnih.gov Alternatively, it can be formed from the N-desmethyltramadol (M2) metabolite via O-demethylation, which is mediated by the polymorphic CYP2D6 enzyme. wikipedia.orghmdb.ca

Recent advancements in analytical technology, particularly liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), have enabled a more profound investigation into these pathways. In one study on a poisoned patient, a comprehensive analysis identified 25 different tramadol metabolites in urine, including previously unreported Phase I and Phase II products. nih.gov These studies have revealed that N,O-Didesmethyltramadol can undergo further conjugation reactions, leading to the formation of novel biotransformation products such as N,O-didesmethyltramadol glucuronide and sulfo-conjugated N,O-didesmethyltramadol. nih.gov This highlights that the metabolic fate of N,O-Didesmethyltramadol is more complex than previously understood, involving multiple enzymatic steps beyond simple demethylation.

Table 1: Metabolic Pathways Involving N,O-Didesmethyltramadol
Precursor MetaboliteEnzymesResulting ProductSubsequent BiotransformationFinal Metabolite
O-Desmethyltramadol (M1)CYP3A4, CYP2B6N,O-DidesmethyltramadolGlucuronidation / SulfationConjugated N,O-Didesmethyltramadol
N-Desmethyltramadol (M2)CYP2D6N,O-DidesmethyltramadolDemethylationN,N,O-Tridesmethyl-tramadol

Challenges in Comprehensive Analytical Characterization in Complex Biological Matrices

The accurate detection and quantification of N,O-Didesmethyltramadol in biological samples such as blood, urine, and vitreous humor present significant analytical challenges. nih.govnih.gov These matrices are inherently complex, containing a multitude of endogenous substances that can interfere with the analysis. mdpi.com Key challenges include the typically low concentrations of the metabolite, potential for ion suppression or enhancement in mass spectrometry-based methods, and the need for robust sample preparation techniques to isolate the analyte from interfering compounds. nih.govresearchgate.net

Sample preparation is a critical step for achieving reliable results. Various methods are employed, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net While protein precipitation is simple, it may not provide a sufficiently clean extract for sensitive analysis. researchgate.net LLE can suffer from variable recovery and the co-extraction of matrix components. researchgate.net SPE is often favored for its ability to provide good recovery and cleaner sample extracts. researchgate.net

Modern analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the characterization of N,O-Didesmethyltramadol. nih.govnih.gov GC-MS methods may require a derivatization step to improve the volatility and thermal stability of the analyte. nih.gov LC-MS/MS, especially when coupled with high-resolution mass spectrometry (HRMS), offers high sensitivity and selectivity, which is essential for distinguishing the metabolite from the complex background matrix and confirming its identity. nih.gov The validation of these analytical methods is paramount and involves rigorous assessment of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and recovery to ensure the data is reliable for research or forensic purposes. nih.govnih.gov

Table 2: Comparison of Analytical Methodologies for Tramadol Metabolite Quantification
TechniqueSample PreparationCommon LOQAdvantagesChallenges
GC-MSLLE or SPE, Derivatization10-20 ng/mLHigh chromatographic resolutionRequires derivatization, potential for thermal degradation
LC-MS/MSProtein Precipitation, LLE, or SPE1-5 ng/mLHigh sensitivity and specificity, no derivatization neededMatrix effects (ion suppression/enhancement)
LC-HRMS/MSSPESub ng/mLUnambiguous identification, detection of unknown metabolitesHigher instrument cost, complex data analysis

Potential for this compound as a Pharmacological Research Probe

N,O-Didesmethyltramadol is recognized as a pharmacologically active metabolite of tramadol. wikipedia.org Its primary mechanism of action is as an agonist at the µ-opioid receptor (MOR). wikipedia.org While it is significantly less potent than the primary active metabolite O-desmethyltramadol (M1), research has shown that N,O-Didesmethyltramadol is a more potent MOR agonist than the parent compound, tramadol. wikipedia.org Other metabolites, such as N-desmethyltramadol, are considered inactive at the opioid receptor. wikipedia.org Despite its known activity, the individual enantiomers of N,O-didesmethyltramadol have not been isolated and studied separately, leaving a gap in the understanding of their specific pharmacological profiles. wikipedia.org

The potential utility of N,O-Didesmethyltramadol as a research tool is linked to its distinct physicochemical properties. It is a highly polar molecule, which may limit its ability to cross the blood-brain barrier effectively. nih.gov This characteristic, while potentially reducing its contribution to centrally-mediated effects in vivo, makes it an interesting candidate for use as a pharmacological probe to investigate peripheral µ-opioid receptor functions. Its activity at the MOR has been confirmed in vitro, with studies reporting a substantial binding affinity (Ki = 0.10 μmol/L). nih.gov

By using N,O-Didesmethyltramadol in comparative in vitro studies alongside tramadol and O-desmethyltramadol, researchers can dissect the structure-activity relationships at the µ-opioid receptor. wikipedia.org Such research could help elucidate the specific contributions of the N-methyl and O-methyl groups to receptor binding and activation. Furthermore, comprehensive screening of N,O-Didesmethyltramadol against a wider panel of receptors, similar to studies conducted on other opioids, could uncover novel interactions and expand its utility as a research probe beyond the opioid system. plos.org

Table 3: µ-Opioid Receptor (MOR) Activity of Tramadol and its Metabolites
CompoundRelative Potency at MORKey Characteristic
TramadolBaseParent drug, also inhibits serotonin/norepinephrine (B1679862) reuptake
O-Desmethyltramadol (M1)Much higher than TramadolPrimary active metabolite for opioid effects
N-Desmethyltramadol (M2)InactiveNo significant opioid activity
N,O-DidesmethyltramadolHigher than Tramadol, lower than M1Active metabolite, highly polar

Integration of Omics Technologies for Systems-Level Understanding of its Metabolism

A comprehensive, systems-level understanding of the metabolism of N,O-Didesmethyltramadol can be achieved through the integration of various "omics" technologies, including genomics, proteomics, and metabolomics. These approaches offer a holistic view of the factors influencing the formation and fate of the metabolite.

Metabolomics has proven instrumental in mapping the biotransformation of tramadol. The use of high-resolution mass spectrometry-based metabolomics allows for the untargeted screening of biological fluids, leading to the identification of a wide array of metabolites in a single analysis. nih.gov Computational tools like molecular networking can then be used to organize this complex data, clustering structurally related compounds and facilitating the discovery of novel conjugates and downstream products of N,O-Didesmethyltramadol. nih.gov

Genomics , particularly pharmacogenomics, is critical for explaining inter-individual variability in metabolism. The activity of the CYP2D6 enzyme, which is involved in one of the formation pathways of N,O-Didesmethyltramadol, is highly dependent on an individual's genetic makeup. researchgate.netnih.gov Identifying genetic polymorphisms that lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes can help predict the metabolic profile and the relative concentrations of precursor metabolites. researchgate.netnih.gov

Proteomics can bridge the gap between genotype and metabolic function by quantifying the expression levels of the specific CYP enzymes (CYP2D6, CYP3A4, CYP2B6) responsible for the metabolic pathways. This provides a direct measure of the enzymatic machinery available for the biotransformation of tramadol and its metabolites.

Integrating data from these omics platforms can be used to develop and refine physiologically-based pharmacokinetic (PBPK) models. researchgate.net These models can simulate the absorption, distribution, metabolism, and excretion of tramadol and its numerous metabolites, including N,O-Didesmethyltramadol, providing a powerful tool for predicting its pharmacokinetic profile across diverse populations.

Future Directions in Elucidating the Complete Molecular Profile and Research Utility of this compound

While significant progress has been made, several avenues of research remain to fully elucidate the molecular profile and research utility of this compound. Future efforts should be directed toward several key areas:

Chiral Separation and Characterization: A priority is the synthesis, separation, and individual pharmacological characterization of the (1S,2S) and (1R,2R) enantiomers of N,O-Didesmethyltramadol. Their distinct activities at the µ-opioid receptor and potentially other targets are currently unknown and represent a critical knowledge gap. wikipedia.org

In Vivo Pharmacokinetic and Pharmacodynamic Studies: Further in vivo research is necessary to definitively determine the blood-brain barrier permeability of N,O-Didesmethyltramadol and to quantify its contribution, if any, to the central nervous system effects of tramadol. nih.gov

Expanded Receptor Screening: A comprehensive screening of N,O-Didesmethyltramadol against a broad panel of receptors and transporters is warranted. This could reveal unexpected off-target interactions, similar to findings for other opioids, and uncover novel pharmacological properties or research applications. plos.org

Advanced Analytical Method Development: There is a need for the continued development of highly sensitive, validated, and routine analytical methods for the simultaneous quantification of N,O-Didesmethyltramadol and its conjugated metabolites in various biological fluids. This will facilitate more detailed pharmacokinetic studies in clinical and forensic contexts.

Deepened Metabolomic Exploration: The application of advanced metabolomics and molecular networking strategies can further map the complete metabolic fate of N,O-Didesmethyltramadol, identifying minor or previously uncharacterized downstream metabolites and providing a full picture of its biotransformation. nih.gov

Utilization as a Chemical Probe: With a more complete pharmacological profile, N,O-Didesmethyltramadol can be more effectively employed as a specific chemical probe in in vitro and ex vivo experimental systems to explore nuanced aspects of peripheral opioid receptor signaling and function.

By pursuing these future directions, the scientific community can achieve a comprehensive understanding of N,O-Didesmethyltramadol, clarifying its role as a metabolite and harnessing its potential as a valuable tool for pharmacological research.

Q & A

Q. What validated analytical methods are recommended for quantifying N,O-Didesmethyltramadol Hydrochloride in biological matrices?

To quantify this compound (M5), reverse-phase HPLC with UV detection is widely employed. Key parameters include:

  • Column : Octylsilanized silica gel (C8), 4.0 mm × 25 cm, 5 µm particle size .
  • Mobile Phase : Trifluoroacetic acid (1:500 v/v) and acetonitrile (141:59) .
  • Detection : UV at 270 nm, with a flow rate adjusted for a retention time of ~5 minutes for Tramadol . System suitability requires ≤20% RSD for repeatability .
  • Sample Prep : Dilute biological samples (e.g., plasma) with mobile phase to minimize matrix interference. Use reference standards (e.g., CAS 333338-16-2) for calibration .

Q. How can researchers differentiate N,O-Didesmethyltramadol from structural analogs like N-Desmethyltramadol (M2)?

Chromatographic separation relies on optimizing relative retention times (RRT) and mobile phase composition :

  • TLC : Use silica gel plates with ammonia vapor pretreatment and toluene-isopropanol-ammonia (80:19:1) as the developing solvent. M5 exhibits an Rf ~0.5 under UV 254 nm .
  • HPLC : Adjust acetonitrile ratio in the mobile phase to resolve M5 (RRT ~0.9 vs. Tramadol). Confirm peaks via spiking with certified impurities (e.g., Product Code DA-T126-i) .

Advanced Research Questions

Q. What experimental designs are optimal for investigating interspecies variability in N,O-Didesmethyltramadol pharmacokinetics?

  • Cross-Species Studies : Administer Tramadol HCl orally and collect serial blood samples. Use LC-MS/MS to measure M5 concentrations.
    • Key Parameters : In dogs, M5 has a T½λz of 3.6 hours and Cmax of 237.2 ng/mL but lacks µ-opioid receptor affinity .
    • Contrast with Humans : While M5 is inactive in dogs, assess its potential activity in human-derived cell lines (e.g., µ-opioid receptor binding assays) to resolve species-specific discrepancies .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Forced Degradation : Expose M5 to heat (40–60°C), light (UV 254 nm), and acidic/alkaline conditions. Monitor degradation via HPLC:
    • Acceptance Criteria : ≤2% total impurities after 4 weeks at 25°C .
  • Storage : Use amber vials at -20°C in desiccated environments. Avoid aqueous solutions due to hydrolysis risks .

Q. What synthetic strategies are effective for preparing isotopically labeled this compound?

  • Deuterated Synthesis : Start with deuterated Tramadol precursors (e.g., *(+)-N/O-Didesmethyltramadol HCl, CAS 1261393-87-6) and perform enzymatic demethylation.
    • Characterization : Confirm isotopic purity via high-resolution MS and NMR (e.g., molecular formula C15H16D8N2O3·2HCl) .
  • Applications : Use labeled M5 as an internal standard in mass spectrometry to enhance quantification accuracy in complex matrices .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the pharmacological activity of this compound?

  • Hypothesis Testing : Compare M5’s receptor binding affinity across species (e.g., canine vs. human µ-opioid receptors) using radioligand assays .
  • Metabolite Interaction Studies : Co-administer M5 with Tramadol and active metabolites (e.g., O-Desmethyltramadol) to assess synergistic or inhibitory effects in vivo .
  • Statistical Modeling : Apply population pharmacokinetic models to correlate M5 exposure levels with analgesic efficacy endpoints, controlling for intersubject variability (e.g., Cmax range: 142–306 ng/mL in dogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.